N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-(3-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-(4-methoxyphenyl)acetamide is a complex organic compound that features a combination of aromatic rings, a thiophene ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.
Introduction of the Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 3-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Formation of the Acetamide Group: The acetamide group can be formed by reacting the intermediate product with acetic anhydride in the presence of a base such as pyridine.
Final Assembly: The final compound is assembled through a coupling reaction between the thiophene derivative and the chlorophenylacetamide derivative under suitable conditions, such as using a palladium catalyst in a cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or carbonyl groups present in the compound, leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under conditions like acidic or basic environments.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
N-(3-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-(4-methoxyphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is explored for its potential use as a precursor in the synthesis of advanced polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, neurotransmission, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chlorophenyl)-2-(4-methoxyphenyl)acetamide: Lacks the thiophene ring, resulting in different chemical and biological properties.
N-(3-Chlorophenyl)-N-(2,3-dihydro-3-thiophenyl)-2-(4-methoxyphenyl)acetamide: Similar structure but without the dioxido group, affecting its reactivity and applications.
Uniqueness
N-(3-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-(4-methoxyphenyl)acetamide is unique due to the presence of the dioxido-thiophene ring, which imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C19H18ClNO4S |
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Molecular Weight |
391.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H18ClNO4S/c1-25-18-7-5-14(6-8-18)11-19(22)21(16-4-2-3-15(20)12-16)17-9-10-26(23,24)13-17/h2-10,12,17H,11,13H2,1H3 |
InChI Key |
IWKMWKLHTJMBFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N(C2CS(=O)(=O)C=C2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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